Chemical structure and properties of 5-Methylnonanoic acid
Chemical structure and properties of 5-Methylnonanoic acid
An In-Depth Technical Guide to 5-Methylnonanoic Acid: Structure, Properties, and Scientific Applications
This guide provides a comprehensive technical overview of 5-Methylnonanoic acid, a branched-chain fatty acid of interest to researchers in chemistry, biochemistry, and pharmacology. While specific experimental data for this particular isomer is not extensively published, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust profile. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic pathway, and discuss its expected analytical characteristics and potential applications.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group (or other alkyl group) located along the aliphatic chain. Unlike their straight-chain counterparts, the presence of this branching point alters their physical properties, such as melting point and fluidity, and can impart unique biological activities. Isomers of methylnonanoic acid, for instance, are known to play roles as flavor and fragrance components and as biosynthetic precursors.[1][2] 5-Methylnonanoic acid, with its methyl group centrally located on the nine-carbon backbone, presents a unique structural motif for exploration in materials science and drug development.
Chemical Structure and Physicochemical Properties
The fundamental identity of 5-Methylnonanoic acid is defined by its molecular structure. It consists of a nonanoic acid backbone with a methyl group at the C-5 position.
Chemical Structure
The structure is systematically named according to IUPAC nomenclature.
Diagram: Chemical Structure of 5-Methylnonanoic acid
Caption: 2D structure of 5-Methylnonanoic acid.
Physicochemical Data
| Property | Value / Information | Source(s) |
| IUPAC Name | 5-Methylnonanoic acid | N/A |
| Molecular Formula | C₁₀H₂₀O₂ | [3] |
| Molecular Weight | 172.26 g/mol | [3] |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid | [4][8] |
| Boiling Point | Estimated: ~280-295 °C (lit.) | [5] |
| Melting Point | Estimated: < 20 °C | [9][10] |
| Density | Estimated: ~0.9 g/mL at 25 °C | [1][5] |
| Solubility | Limited solubility in water; soluble in organic solvents | [6][8] |
| pKa | Estimated: ~4.8 - 5.0 | N/A |
Proposed Synthesis Pathway: Grignard Carboxylation
A robust and logical method for the synthesis of 5-Methylnonanoic acid is through the carboxylation of a Grignard reagent. This classic organometallic reaction provides a reliable route to carboxylic acids from alkyl halides. The causality is clear: the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.
Synthesis Workflow Diagram
Diagram: Synthesis Workflow for 5-Methylnonanoic Acid
Caption: Proposed Grignard synthesis of 5-Methylnonanoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the Grignard reagent (visible by the disappearance of magnesium and a change in solution appearance) is a prerequisite for the subsequent steps.
Materials:
-
1-Bromo-3-methylhexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂) or a cylinder of CO₂ gas
-
Hydrochloric acid (e.g., 3 M HCl)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Rationale: This step creates the key carbon-based nucleophile. Anhydrous conditions are critical as Grignard reagents react readily with water.
-
Procedure: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium and warm gently to initiate the reaction (a small crystal of iodine can be added as an initiator if necessary). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
-
-
Carboxylation:
-
Rationale: The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Procedure: Cool the Grignard solution in an ice bath. Slowly and carefully, pour the Grignard solution onto a large excess of crushed dry ice in a separate beaker, or bubble dry CO₂ gas through the solution. Stir the resulting viscous mixture until it warms to room temperature.
-
-
Acidic Workup and Extraction:
-
Rationale: Protonation of the carboxylate salt with a strong acid yields the final carboxylic acid product.
-
Procedure: Slowly add aqueous HCl to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate. Transfer the mixture to a separatory funnel. The layers should separate; extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
-
Purification:
-
Rationale: Removal of water and solvent, followed by purification, isolates the final product.
-
Procedure: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 5-Methylnonanoic acid can then be purified by vacuum distillation or column chromatography.
-
Analytical Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following are the expected spectral features for 5-Methylnonanoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[11][12]
-
O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption peak should appear around 1710 cm⁻¹ for the carbonyl group.[11]
-
C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected in the 10-12 ppm region.[11]
-
Alpha-Protons (-CH₂-COOH): A triplet around 2.2-2.4 ppm.
-
Methyl Protons (-CH(CH₃)-): A doublet around 0.9 ppm.
-
Other Aliphatic Protons: A series of complex multiplets between approximately 1.2 and 1.6 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A peak in the downfield region, approximately 175-180 ppm.
-
Aliphatic Carbons: Peaks ranging from approximately 10-40 ppm. The carbon attached to the methyl group (C5) and the alpha-carbon (C2) will be distinct from the other methylene carbons in the chain.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 172.
-
Fragmentation: Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 155) and the carboxyl group (-COOH, m/z = 127). A prominent peak resulting from McLafferty rearrangement is also possible.
Potential Applications in Research and Drug Development
While direct applications of 5-Methylnonanoic acid are not widely documented, its structure as a BCFA suggests several areas of potential utility for researchers:
-
Drug Delivery: As a lipid, it could be incorporated into liposomes or other lipid-based nanoparticle formulations to modulate membrane fluidity and drug release kinetics.
-
Metabolic Studies: BCFAs are metabolized differently than their straight-chain counterparts. 5-Methylnonanoic acid could serve as a probe to study fatty acid oxidation pathways and their dysregulation in metabolic diseases.
-
Precursor for Novel Compounds: The carboxylic acid handle allows for straightforward chemical modification (e.g., esterification, amidation), making it a versatile building block for the synthesis of more complex molecules, such as enzyme inhibitors or signaling lipids.[8]
-
Antimicrobial Research: Some branched-chain fatty acids exhibit antimicrobial properties. Isomers like isocapric acid (8-methylnonanoic acid) are known to be involved with microbial processes.[2] This suggests that 5-methylnonanoic acid could be investigated for similar activities.
Safety and Handling
As with other medium-chain carboxylic acids, 5-Methylnonanoic acid is expected to be corrosive and requires careful handling.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[13]
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste.[15]
Conclusion
5-Methylnonanoic acid represents an intriguing yet understudied branched-chain fatty acid. Based on established chemical principles and data from its isomers, we can confidently predict its core properties and devise reliable methods for its synthesis and characterization. Its unique structure offers a valuable tool for scientists and researchers exploring lipid chemistry, metabolic pathways, and the development of novel therapeutics and materials. This guide provides the foundational knowledge necessary to begin such investigations.
References
-
National Institute of Standards and Technology. (n.d.). Nonanoic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Nonanoic acid, 5-methyl-, ethyl ester (CAS 116530-40-6). Retrieved from [Link]
-
Organic Process Research & Development. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylnonanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312328, 5-Methyloctanoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13628863, 6-Methylnonanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111470, 8-Methylnonanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylnonanoic acid - Optional[ATR-IR]. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
- 1. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Methylnonanoic acid | C10H20O2 | CID 13628863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Methylnonanoic acid | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylnonanoic acid = 97 , FG 45019-28-1 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. CAS 24323-21-5: 2-Methylnonanoic acid | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. 8-Methylnonanoic acid | 5963-14-4 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
